molecular formula C8H16N6O B145684 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine CAS No. 127016-04-0

4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine

Cat. No.: B145684
CAS No.: 127016-04-0
M. Wt: 212.25 g/mol
InChI Key: AJLSAORMPSTFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, and an amino group attached to the triazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave irradiation can enhance the efficiency of the synthesis, reducing reaction times and improving yields . The final product is usually purified through crystallization or chromatographic methods to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine compounds with different functional groups .

Scientific Research Applications

4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

Uniqueness

What sets 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

127016-04-0

Molecular Formula

C8H16N6O

Molecular Weight

212.25 g/mol

IUPAC Name

4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13)

InChI Key

AJLSAORMPSTFES-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)OCC)N(C)N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)N(C)N

Synonyms

1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.